DL-Valine-d8

Descripción general

Descripción

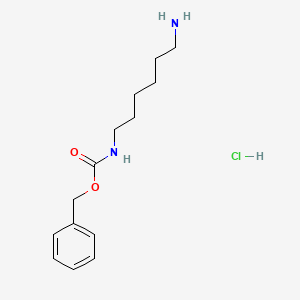

DL-Valine-d8 is the deuterium labeled DL-Valine . It is a stable isotope and is used for research purposes . It is a labelled DL-Valine, which is a branched-chain amino acid used in protein biosynthesis .

Molecular Structure Analysis

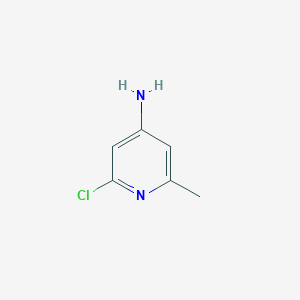

The molecular formula of this compound is C5H3D8NO2 . The molecular weight is 125.20 . The structure includes two methyl groups (CH3), one carboxyl group (COOH), and one amino group (NH2), all attached to a central carbon atom .

Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3 . Its boiling point is 213.6±23.0 °C at 760 mmHg . The vapor pressure is 0.1±0.9 mmHg at 25°C . The enthalpy of vaporization is 49.6±6.0 kJ/mol . The index of refraction is 1.461 . The molar refractivity is 30.2±0.3 cm3 . It has 3 hydrogen bond acceptors and 3 hydrogen bond donors .

Aplicaciones Científicas De Investigación

Industrial and Medical Applications

DL-Valine-d8, particularly in its form as D-valine, has extensive industrial and medical applications. It serves as an intermediate in synthesizing agricultural pesticides, semi-synthetic veterinary antibiotics, and pharmaceutical drugs. Valnemulin, a semi-synthetic antibiotic synthesized from D-valine, is used in veterinary medicine. D-valine derivatives like penicillamine and actinomycin D have significant clinical use in treating immune-deficiency diseases and for antitumor therapy. Moreover, D-valine plays a role in cell culture, where it helps in selectively inhibiting fibroblast proliferation (Chen et al., 2016).

Pharmaceutical Development

In pharmaceutical research, D-valine derivatives have been synthesized for improved absorption of drugs like acyclovir. For instance, various dipeptide prodrugs of acyclovir, incorporating D-valine, have been studied for their stability, metabolism, and transport, demonstrating how the addition of D-valine can influence drug efficacy and stability (Talluri et al., 2008).

Microbial and Enzymatic Research

In microbiology, D-valine's role is evident in studies involving Pseudomonas aeruginosa, where a dehydrogenase enzyme was studied for its activity with DL-valine. This research highlights the biochemical processes involved in the microbial use of D-valine (Marshall & Sokatch, 1968). Additionally, the effects of D-amino acids, including DL-valine, on the growth of various microorganisms like Lactobacilli have been studied, providing insights into the metabolic pathways and nutritional aspects of these microbes (Teeri, 1954).

Antimicrobial Peptide Research

DL-Valine derivatives are used in designing antimicrobial peptides (AMPs). For instance, a study involving an AMP with all valines as D-enantiomers showed a correlation between the peptide’s bacterial killing efficiency and its impact on bacterial lipid membrane elasticity. This research aids in understanding the mechanisms of bacterial resistance and developing new treatments (Kumagai et al., 2019).

Biochemical Studies

In biochemistry, this compound is used in various studies, such as those involving enzyme inhibitors for HIV treatment. The design of potent inhibitors like ABT-378, which interacts with Val 82 in HIV protease, highlights the role of valine in developing effective antiviral therapies (Sham et al., 1998).

Mecanismo De Acción

Target of Action

DL-Valine-d8 is a deuterium-labeled form of DL-Valine DL-Valine is an essential amino acid and a building block of proteins, thus its primary targets would be the protein synthesis machinery in cells .

Mode of Action

As a deuterium-labeled compound, this compound is often used in scientific research as a tracer . This allows researchers to track the metabolic and biochemical processes involving DL-Valine in a more detailed manner .

Biochemical Pathways

This compound, as a form of Valine, is involved in the branched-chain amino acid metabolic pathway . In this pathway, Valine is converted into propionyl-CoA, which is further metabolized into methylmalonyl-CoA and succinyl-CoA . These compounds play crucial roles in various biochemical processes, including the citric acid cycle .

Pharmacokinetics

As a deuterium-labeled compound, this compound is expected to have similar pharmacokinetic properties to dl-valine, with the potential for altered metabolic and pharmacokinetic profiles due to the presence of deuterium .

Result of Action

The deuterium label allows for detailed tracking of these processes .

Propiedades

IUPAC Name |

2-amino-2,3,4,4,4-pentadeuterio-3-(trideuteriomethyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/i1D3,2D3,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZSNJWFQEVHDMF-PIODKIDGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40514732 | |

| Record name | (2,3,4,4,4,4',4',4'-~2~H_8_)Valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40514732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

203784-63-8 | |

| Record name | (2,3,4,4,4,4',4',4'-~2~H_8_)Valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40514732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

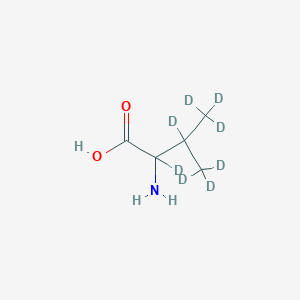

A: DL-Valine-d8 is a stable-isotope labeled form of valine. In the research paper you provided [], researchers used this compound as a tracer to investigate the biosynthesis of cystothiazole A in Cystobacter fuscus. By feeding the bacteria this compound and analyzing the resulting cystothiazole A, they confirmed that the isopropyl moiety of cystothiazole A is derived from L-valine, likely through its conversion to isobutyryl-CoA. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Bromoimidazo[2,1-b]thiazole-6-carboxylic acid](/img/structure/B1590078.png)